1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidine-4-carboxamide
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Overview
Description
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a thiazole ring, which is known for its versatility in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The thiazole ring is often constructed through cyclization reactions involving sulfur and nitrogen-containing compounds. The ethanesulfonyl and methylbenzenesulfonyl groups are introduced through sulfonation reactions using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the thiazole or piperidine rings .
Scientific Research Applications
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
Uniqueness
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H23N3O5S3 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H23N3O5S3/c1-3-28(23,24)18-20-16(29(25,26)14-6-4-12(2)5-7-14)17(27-18)21-10-8-13(9-11-21)15(19)22/h4-7,13H,3,8-11H2,1-2H3,(H2,19,22) |
InChI Key |
CTFHVKDTRORMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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